N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Structural Biology Medicinal Chemistry X-ray Crystallography

N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1847-00-3), also referred to as 2-oxo-N-p-tolyl-2H-chromene-3-carboxamide, is a synthetic small-molecule coumarin-3-carboxamide derivative with molecular formula C₁₇H₁₃NO₃ and molecular weight 279.29 g/mol. The compound belongs to the 2-oxo-2H-chromene-3-carboxamide pharmacophore class, characterized by a benzopyran-2-one core bearing a secondary carboxamide at position 3, specifically N-substituted with a 4-methylphenyl (p-tolyl) group.

Molecular Formula C17H13NO3
Molecular Weight 279.295
CAS No. 1847-00-3
Cat. No. B2791323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS1847-00-3
Molecular FormulaC17H13NO3
Molecular Weight279.295
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C17H13NO3/c1-11-6-8-13(9-7-11)18-16(19)14-10-12-4-2-3-5-15(12)21-17(14)20/h2-10H,1H3,(H,18,19)
InChIKeyRYYPYTSGWXNKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1847-00-3): Core Identity and Procurement Starting Point


N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1847-00-3), also referred to as 2-oxo-N-p-tolyl-2H-chromene-3-carboxamide, is a synthetic small-molecule coumarin-3-carboxamide derivative with molecular formula C₁₇H₁₃NO₃ and molecular weight 279.29 g/mol [1]. The compound belongs to the 2-oxo-2H-chromene-3-carboxamide pharmacophore class, characterized by a benzopyran-2-one core bearing a secondary carboxamide at position 3, specifically N-substituted with a 4-methylphenyl (p-tolyl) group. This scaffold is recognized as a privileged structure in medicinal chemistry, with documented engagement of targets including monoamine oxidase A/B (MAO-A/B) [2] and the tumour marker AKR1B10 [3]. Commercially, the compound is available from multiple suppliers at purities typically ≥95% (HPLC) , positioning it as an accessible entry point for structure–activity relationship (SAR) exploration, biochemical probe development, or hit-to-lead optimization campaigns.

Why N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Interchanged with Generic Coumarin-3-carboxamide Analogs


Substitution at the 3-carboxamide nitrogen position critically modulates both conformational dynamics and biological target engagement profiles within this scaffold. The p-tolyl substituent contributes a specific combination of electron-donating character (σₚ = –0.17 for CH₃) [1] and modest steric bulk that distinguishes it from unsubstituted phenyl, halogenated, or ortho/meta-methyl congeners. More fundamentally, the secondary amide motif enables an intramolecular N–H···O hydrogen bond with the coumarin 2-oxo group that rigidifies the planar conformation [1]. Ester analogs (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate) lack this hydrogen-bonding capacity, resulting in greater rotational freedom of the carbonyl-bearing substituent and altered intermolecular interaction potential [2]. These structural distinctions manifest experimentally: within the 2-oxo-2H-chromene-3-carboxamide series, anti-Helicobacter pylori activity spans a >4,000-fold MIC range (0.0039–16 µg/mL) depending on N-substituent identity [3], and MAO-B inhibitory potency varies by orders of magnitude with even minor substituent changes [4]. Generic interchange without consideration of N-aryl group identity therefore risks complete loss of the desired biological profile.

N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Quantitative Differentiation Evidence Versus Closest Analogs


Conformational Rigidity: Intramolecular N–H···O Hydrogen Bond Locks Planar Geometry vs. Ester Analogs

The secondary carboxamide group of N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide participates in a classical intramolecular N–H···O hydrogen bond with the coumarin 2-oxo oxygen, stabilizing a near-planar conformation and hindering rotation of the amido moiety out of the chromene plane [1]. In contrast, 2-oxo-2H-chromene-3-carboxylate esters lack an equivalent hydrogen bond donor, permitting significantly greater rotational freedom. Crystallographic survey data across >50 organyl 2-oxo-2H-chromene-3-carboxylate structures reveal interplanar angles between the coumarin core and the attached –C(O)–R substituent ranging from ~5° to ~37°, with two distinct conformational groupings (s-cis and s-trans) [1]. This conformational dichotomy is absent in the carboxamide series, where the hydrogen bond enforces a single low-energy planar geometry [1].

Structural Biology Medicinal Chemistry X-ray Crystallography

MAO-B Inhibitory Potency: N-(4-Methylphenyl) vs. N-(3-Methylphenyl) Regioisomer Comparison

Both the p-tolyl (4-methylphenyl) and m-tolyl (3-methylphenyl) regioisomers of 2-oxo-2H-chromene-3-carboxamide are annotated as dual MAO-A/MAO-B inhibitors in curated drug-target databases [1][2]. Available BindingDB data indicate that the p-tolyl derivative (target compound) exhibits an IC₅₀ of 1.00 × 10⁶ nM (1000 µM) against human recombinant MAO-B [3]. However, literature on the broader 3-carboxamido-7-substituted coumarin class demonstrates that even subtle N-aryl positional isomerism can produce differential MAO-A vs. MAO-B selectivity profiles, with certain analogs achieving low-micromolar IC₅₀ values against hMAO-B [4]. The absence of a 7-substituent on the coumarin nucleus in the target compound is a critical structural distinction from the potent, selective hMAO-B inhibitors reported by Chimenti et al. (2009), which bear 7-benzyloxy or 7-(4′-F-benzyloxy) groups [4].

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Selective Anti-H. pylori Activity: Class-Level MIC Range and Spectrum Profile vs. Conventional Antibiotics

The 2-oxo-2H-chromene-3-carboxamide compound class exhibits a distinctive antimicrobial selectivity profile characterized by potent, specific inhibition of Helicobacter pylori growth—including metronidazole-resistant strains—with minimal activity against other Gram-positive bacteria, Gram-negative bacteria, or pathogenic fungi [1]. Across the series, MIC values against H. pylori span 0.0039–16 µg/mL, a >4,000-fold dynamic range driven by N-substituent variation [1]. This stands in contrast to broad-spectrum antibacterial coumarin derivatives such as novobiocin (targeting DNA gyrase) or coumermycin A1. The class's narrow spectrum is an asset for H. pylori-targeted interventions, potentially reducing off-target microbiota disruption compared to broad-spectrum agents like clarithromycin or metronidazole. Cytotoxicity screening via Trypan blue dye exclusion indicated low cytotoxic effects for several of the most active anti-H. pylori derivatives in the series [1].

Antimicrobial Discovery Helicobacter pylori Drug Resistance

Physicochemical Profile: Calculated Drug-Likeness Parameters vs. 6-Substituted and 7-Substituted Analogs

The target compound presents a compact, relatively lipophilic N-aryl carboxamide profile (MW 279.29, XLogP3 3.3, 1 HBD, 3 HBA, 2 rotatable bonds) [1], placing it within favorable oral drug-like chemical space (Lipinski Rule of Five compliant). By comparison, 6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide introduces a heavy halogen that increases both molecular weight (MW ~358) and lipophilicity (estimated XLogP ~3.9), potentially enhancing membrane permeability but also raising promiscuity and hERG risk. 7-substituted analogs from the MAO inhibitor series (Chimenti et al., 2009) incorporate benzyloxy groups that substantially increase molecular weight (typically >400 Da) and topological polar surface area, shifting physicochemical properties toward CNS drug space. The unadorned 7-H scaffold of the target compound thus represents a minimal pharmacophoric core with maximal room for property-guided optimization.

ADMET Profiling Drug Design Physicochemical Properties

Synthetic Accessibility: CDI-Mediated One-Step Amidation Route vs. Multi-Step Halogenated Analog Syntheses

The target compound is accessible via a direct, one-step 1,1′-carbonyldiimidazole (CDI)-mediated coupling between commercially available 2-oxo-2H-chromene-3-carboxylic acid and p-toluidine under mild conditions . This contrasts with halogenated analogs such as 6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, which require a precedent bromination step of the chromene core prior to amidation , or 6,8-dichloro derivatives that demand regioselective dihalogenation. An alternative synthesis uses EDC/DMAP in dichloromethane at 0 °C to room temperature over ~4 h, also a single-flask procedure . The simplicity and high convergence of these routes enable rapid parallel library synthesis for SAR exploration, a practical advantage for procurement decisions where analog throughput is a key consideration.

Synthetic Chemistry Process Chemistry Library Synthesis

Optimal Research and Industrial Application Scenarios for N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide Based on Verified Differentiation Evidence


Baseline Control for MAO-B SAR Studies Requiring 7-Unsubstituted Scaffold

For medicinal chemistry teams investigating the structure–activity relationships of coumarin-3-carboxamide MAO inhibitors, this compound provides an essential 7-unsubstituted reference point. Its documented weak MAO-B IC₅₀ of ~1000 µM [1] quantitatively establishes the contribution of 7-position substitution (e.g., benzyloxy, 4′-F-benzyloxy) to potency gains of 500-fold or greater observed in optimized analogs [2]. This enables rigorous attribution of potency enhancements to specific structural modifications rather than scaffold-intrinsic effects, strengthening SAR interpretations in peer-reviewed publications and internal decision-making.

Minimal Pharmacophoric Core for Fragment-Based or Parallel Library Design

With a molecular weight of 279.29 Da, only two rotatable bonds, and a single H-bond donor [3], this compound occupies fragment-like chemical space while retaining the complete 2-oxo-2H-chromene-3-carboxamide pharmacophore. Its one-step CDI-mediated synthesis from commercially available building blocks supports rapid parallel library generation, where systematic variation of the N-aryl group can probe steric, electronic, and lipophilic determinants of target binding. This efficiency is unavailable with halogenated or 7-substituted analogs that require additional synthetic steps, making this compound the optimal entry point for high-throughput SAR campaigns.

Conformational Probe for Target Engagement Studies Leveraging Planar Rigidity

The intramolecular N–H···O hydrogen bond locks the carboxamide into a near-planar conformation relative to the coumarin plane [4], providing a conformationally restricted probe for biophysical target engagement studies (e.g., X-ray co-crystallography, NMR, SPR). Unlike flexible ester analogs that populate multiple conformations and complicate electron density interpretation, the rigid carboxamide scaffold yields unambiguous binding-mode data, facilitating structure-based drug design. This property is particularly valuable for fragment screening campaigns where ligand conformational entropy significantly influences hit validation.

Selective Anti-H. pylori Screening Cascade Starting Point

Building on the established class-level selectivity of 2-oxo-2H-chromene-3-carboxamides for H. pylori over other bacterial and fungal species (MIC range 0.0039–16 µg/mL) [5], this compound can serve as a screening set entry point for H. pylori drug discovery programs. Its commercial availability at ≥95% purity and well-defined synthetic route ensure reproducible sourcing for MIC determination against characterized H. pylori strain panels, including metronidazole-resistant clinical isolates. The narrow-spectrum profile inherent to this chemotype aligns with current anti-H. pylori drug development priorities emphasizing microbiome-sparing selectivity.

Quote Request

Request a Quote for N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.